N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex heterocyclic compound featuring a fused pyrano[4,3-c]pyrazole core substituted with a cyclopentyl group and a benzo[d][1,3]dioxole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-20(13-5-6-18-19(9-13)27-12-26-18)21-10-16-15-11-25-8-7-17(15)23(22-16)14-3-1-2-4-14/h5-6,9,14H,1-4,7-8,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJAEEFJKJXEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Molecular Formula: CHNO
- Molecular Weight: 369.4 g/mol
- CAS Number: 1795086-07-5
The structure includes a tetrahydropyrano moiety fused with a pyrazole ring and a benzo[d][1,3]dioxole segment, which collectively contribute to its biological activity. The cyclopentyl group enhances lipophilicity, potentially influencing pharmacokinetic properties and bioavailability .
Anticancer Activity
Research indicates that derivatives of similar compounds exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have shown promising cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in several studies:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | HCT-116 | 16.19 ± 1.35 |
| Compound B | MCF-7 | 17.16 ± 1.54 |
These findings suggest that this compound could possess similar or enhanced anticancer efficacy due to its structural features .
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes and Receptors: The compound may interact with specific enzymes or receptors involved in signaling pathways related to cell growth and apoptosis.
- Modulation of Signaling Pathways: Similar compounds have been shown to modulate pathways such as MAPK and PI3K/Akt, which are critical in cancer progression and survival .
In Vitro Studies
In vitro investigations have demonstrated the compound's potential in inhibiting tumor growth. For example:
- Cytotoxicity Assays: Utilizing the Sulforhodamine B (SRB) method revealed that several synthesized derivatives exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines.
- Structure Activity Relationship (SAR): Studies focusing on SAR have identified key structural features that enhance biological activity, such as the presence of specific functional groups that increase receptor affinity .
In Vivo Studies
While in vitro results are promising, further research is necessary to evaluate the in vivo efficacy of this compound. Animal models will be crucial for understanding pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: Contains a 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core fused with a benzo[d][1,3]dioxole group. The cyclopentyl substituent at position 1 distinguishes it from analogs .
- Compound 286 (): Features a tetrahydropyrano[4,3-c]pyrazole core but lacks the benzo[d][1,3]dioxole and cyclopentyl groups. Instead, it has simpler substituents, contributing to its antitumor activity against HGC-27 and PC-3 cell lines .
- Synthesized via EDCI/HOBt-mediated coupling, highlighting divergent synthetic routes compared to multi-component pyrano-pyrazole syntheses .
Pharmacological Activity
Antitumor Potential
The benzo[d][1,3]dioxole group in the target compound may enhance DNA-intercalation or enzyme inhibition, akin to related carboxamides (), while the cyclopentyl group could improve pharmacokinetic properties compared to aryl-substituted analogs .
Enzyme Inhibition
- Compound 288 () : Demonstrates Chk2 inhibition, suggesting pyrazole derivatives’ versatility in targeting checkpoint kinases. The target compound’s carboxamide group may similarly engage hydrogen bonding with enzymatic targets .
- Compound 5a-c (): Evaluated for unknown targets, underscoring the structural adaptability of pyrazole carboxamides .
Structure-Activity Relationship (SAR) Insights
- Cyclopentyl vs.
- Benzo[d][1,3]dioxole vs. Simpler Substituents : The electron-rich dioxole ring could enhance metabolic stability and binding affinity compared to nitrile or ester groups in analogs like 11a/b () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
